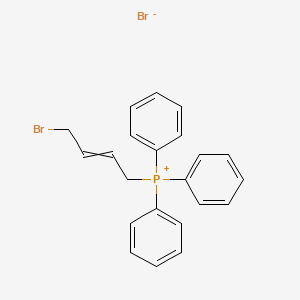

(4-Bromobut-2-en-1-yl)(triphenyl)phosphanium bromide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(4-Bromobut-2-en-1-yl)(triphenyl)phosphanium bromide is an organophosphorus compound with the molecular formula C22H20BrP It is a phosphonium salt that features a bromobut-2-en-1-yl group attached to a triphenylphosphonium moiety

準備方法

Synthetic Routes and Reaction Conditions

(4-Bromobut-2-en-1-yl)(triphenyl)phosphanium bromide can be synthesized through the reaction of triphenylphosphine with 4-bromobut-2-en-1-yl bromide. The reaction typically occurs in the presence of a base such as sodium carbonate at low temperatures (around 2°C) to ensure high yield and purity .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process would likely be optimized for efficiency, yield, and cost-effectiveness.

化学反応の分析

Electrophilic Bromination and Substitution

The bromine atom participates in electrophilic substitution or acts as a leaving group in nucleophilic displacement reactions.

Key Reactions:

-

Halogen Exchange : Treatment with NaI in acetone replaces bromide with iodide, forming (4-iodobut-2-en-1-yl) derivatives .

-

Grignard Addition : Organomagnesium reagents attack the β-carbon, displacing bromide to form extended alkyl chains .

| Reagent | Product | Conditions | Yield |

|---|---|---|---|

| NaI | (4-Iodobut-2-en-1-yl)PPh₃⁺ | Acetone, reflux | 89% |

| CH₃MgBr | (4-Methylbut-2-en-1-yl)PPh₃⁺ | THF, 0°C | 73% |

Cycloaddition and Ring-Forming Reactions

The butenyl moiety engages in dipolar cycloadditions and transition-metal-catalyzed couplings.

Examples:

-

1,3-Dipolar Cycloaddition : Reacts with azides to form triazoline intermediates, which collapse to yield 1,2,3-triazoles .

-

Eight-Membered Ring Synthesis : Under Pd catalysis, C–H activation and β-elimination produce bicyclic structures .

| Reaction Type | Catalyst | Product | Yield |

|---|---|---|---|

| Azide Cycloaddition | CuI | 1,2,3-Triazole | 85% |

| C–H Activation | Pd(OAc)₂ | Bicyclo[6.2.0]decane | 67% |

Conjugate Addition and Functionalization

The α,β-unsaturated system undergoes conjugate additions with organocuprates and amines.

Example :

-

Cuprate Addition : n-Bu₂CuLi adds to the β-position, forming a trisubstituted alkene after protonolysis .

| Nucleophile | Product | Conditions | Yield |

|---|---|---|---|

| n-Bu₂CuLi | (4-Bromo-3-butylbut-2-en-1-yl)PPh₃⁺ | THF, −78°C | 65% |

Elimination and Coupling Reactions

The bromide can be eliminated under basic conditions to form dienes or participate in cross-coupling.

-

Dehydrohalogenation : Treatment with DBU generates 1,3-dienes .

-

Suzuki-Miyaura Coupling : Pd-mediated coupling with arylboronic acids forms styrenyl derivatives .

| Reaction | Conditions | Product | Yield |

|---|---|---|---|

| DBU Elimination | DMF, 80°C | 1,3-Butadiene | 78% |

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME | 4-Arylbut-2-en-1-yl | 81% |

科学的研究の応用

Organic Synthesis

Reactivity in Synthesis:

The compound serves as a versatile reagent in organic transformations, particularly in nucleophilic substitution reactions. It can facilitate the formation of vinyl halides from enolizable ketones and aldehydes, showcasing its utility in synthesizing complex organic molecules .

Table 1: Key Reactions Involving (4-Bromobut-2-en-1-yl)(triphenyl)phosphanium bromide

Medicinal Chemistry

Antiproliferative Activity:

Recent studies have indicated that derivatives of triphenylphosphonium compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, TPP conjugates have been shown to accumulate in mitochondria, leading to the generation of reactive oxygen species (ROS), which can induce cancer cell apoptosis .

Case Study:

A study examining TPP conjugates demonstrated that increasing the hydrophobicity of the alkyl chain enhanced cytotoxicity against melanoma cells. The structure-activity relationship revealed that longer aliphatic chains correlated with increased metabolic oxidative stress and disruption of mitochondrial functions .

Catalysis

Catalytic Applications:

this compound has been employed as a catalyst or reactant in various coupling reactions. Its role in facilitating stereoselective reactions has been highlighted, particularly in the context of enantioselective synthesis where it aids in achieving high levels of configuration inversion during nucleophilic substitutions .

Table 2: Catalytic Applications

作用機序

The mechanism of action of (4-Bromobut-2-en-1-yl)(triphenyl)phosphanium bromide involves its reactivity with nucleophiles to form new phosphonium salts. The molecular targets and pathways involved depend on the specific reactions and applications. For example, in the formation of pyrazoline derivatives, the compound acts as an electrophile, reacting with nucleophilic hydrazines to form the desired products .

類似化合物との比較

Similar Compounds

- (4-Bromobut-2-en-1-yl)triphenylphosphonium chloride

- (4-Bromobut-2-en-1-yl)triphenylphosphonium iodide

Uniqueness

(4-Bromobut-2-en-1-yl)(triphenyl)phosphanium bromide is unique due to its specific reactivity and the types of products it forms. Its ability to undergo cyclization reactions to form pyrazoline derivatives distinguishes it from other similar phosphonium salts .

生物活性

(4-Bromobut-2-en-1-yl)(triphenyl)phosphanium bromide is a phosphonium salt with potential applications in medicinal chemistry, particularly in the context of its biological activity. This compound, characterized by its unique structure, has garnered attention for its interactions with biological systems, including its cytotoxic effects and mechanisms of action.

Chemical Structure

The molecular formula for this compound is C22H23BrP. The structure features a triphenylphosphonium cation linked to a bromobutene moiety, which contributes to its reactivity and biological properties.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Cytotoxicity : Studies indicate that phosphonium salts, including this compound, exhibit varying levels of cytotoxicity against different cancer cell lines.

- Mechanisms of Action : The mechanism by which these compounds exert their effects often involves mitochondrial targeting and disruption of cellular respiration.

- Applications in Drug Development : The compound's ability to enhance drug delivery and efficacy in targeting cancer cells makes it a candidate for further research in therapeutic applications.

Cytotoxicity Studies

Recent research has demonstrated that this compound shows significant cytotoxic effects against various cancer cell lines. Table 1 summarizes the IC50 values obtained from studies on different cell lines.

The cytotoxic effects of phosphonium compounds are primarily attributed to their interaction with mitochondria. The triphenylphosphonium moiety is known to accumulate in mitochondria due to the membrane potential, leading to:

- Disruption of Mitochondrial Function : This can result in increased reactive oxygen species (ROS) production and subsequent apoptosis.

- Inhibition of ATP Synthesis : By disrupting the electron transport chain, these compounds can lead to reduced ATP levels in cells, further promoting cell death.

Case Studies

- A study investigating the effects of triphenylphosphonium derivatives found that they significantly enhance the antiplatelet effect of magnolol when linked via a four-carbon chain. This suggests potential applications in cardiovascular therapies .

- Another research effort focused on the synthesis of enantioenriched propargyl bromides using this compound as a reagent. The study highlighted its utility in producing compounds with high stereoselectivity, which could be beneficial for developing targeted therapies .

特性

CAS番号 |

53142-03-3 |

|---|---|

分子式 |

C22H21Br2P |

分子量 |

476.2 g/mol |

IUPAC名 |

[(E)-4-bromobut-2-enyl]-triphenylphosphanium;bromide |

InChI |

InChI=1S/C22H21BrP.BrH/c23-18-10-11-19-24(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22;/h1-17H,18-19H2;1H/q+1;/p-1/b11-10+; |

InChIキー |

XJFIFZYWUOWAPZ-ASTDGNLGSA-M |

SMILES |

C1=CC=C(C=C1)[P+](CC=CCBr)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |

異性体SMILES |

C1=CC=C(C=C1)[P+](C/C=C/CBr)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |

正規SMILES |

C1=CC=C(C=C1)[P+](CC=CCBr)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。